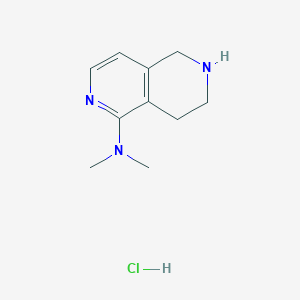

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine derivatives involves several steps, including condensation, elimination, addition, and protection/deprotection of amino groups. A noteworthy example includes the preparation of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate from 5,7-dimethyl-1,8-naphthyridine-2-amine, CuCl2·2H2O, and concentrated hydrochloric acid, demonstrating the compound's versatility in forming complex salts and coordination compounds (Jin et al., 2007).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine and its derivatives has been elucidated using various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to form stable hydrogen-bonded supramolecular networks, especially in the presence of carboxylic acids, highlighting its potential in creating diverse organic salts and coordination complexes with unique structural motifs (Jin et al., 2011).

Chemical Reactions and Properties

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine participates in a variety of chemical reactions, including proton transfer and nucleophilic substitution, leading to the formation of a range of organic salts and supramolecular assemblies. The compound's reactivity with different amines under various conditions highlights its versatility in synthetic chemistry, facilitating the generation of novel organic compounds with potential applications in material science and molecular engineering (Sirakanyan et al., 2014).

Wissenschaftliche Forschungsanwendungen

Supramolecular Salts Formation and Intermolecular Interactions

Research has demonstrated that 5,7-dimethyl-1,8-naphthyridine-2-amine can form crystalline solids with acids through a variety of non-covalent bonds, including classical hydrogen bonds. The formation of these supramolecular salts is directed by the protonation of the nitrogen atoms in the naphthyridine ring, resulting in diverse 3D structures due to the synergy of classical hydrogen bonds and other extensive intermolecular interactions (Dong et al., 2018).

Crystal Structures and Hydrogen Bonded Networks

The crystal structures and hydrogen bonding networks of these supramolecular salts have been extensively characterized, revealing complex patterns of N-H⋯O and O-H⋯O hydrogen bonds between acid and base components. These structures showcase the role of 5,7-dimethyl-1,8-naphthyridine-2-amine in binding with carboxylic acid derivatives, leading to the formation of stable 3D frameworks (Jin et al., 2011).

Structural Characterization and Photoluminescent Properties

The compound's derivatives have also been explored for their structural and photoluminescent properties. For instance, the synthesis and structural characterization of complexes involving 5,7-dimethyl-1,8-naphthyridine-2-amine have led to findings on their luminescent behavior, providing insights into potential applications in material science and photoluminescent materials research (Zuo et al., 2003).

Anion Recognition and Sensing Applications

Furthermore, derivatives of 5,7-dimethyl-1,8-naphthyridine-2-amine have been investigated for their anion recognition capabilities. Specific derivatives have shown potential as sensors for fluoride ions, indicating applications in environmental monitoring and analytical chemistry. This research highlights the compound's utility in developing chemical sensors based on hydrogen-bonding interactions and specific anion recognition (Chahal et al., 2018).

Eigenschaften

IUPAC Name |

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGHFSLFBUXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)